2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
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Overview
Description
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a phenol group substituted with a fluorine atom and a boron-containing dioxaborinane ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the following steps:
Formation of the Boron-Containing Ring: The dioxaborinane ring is formed by reacting a boronic acid derivative with a diol, such as pinacol, under dehydrating conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination of a suitable aromatic precursor, often using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The final step involves coupling the fluorinated aromatic compound with the boron-containing ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thio-substituted phenols.
Scientific Research Applications
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the reactive boron and fluorine atoms. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with transition metals, facilitating catalytic processes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with enzymes and receptors involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Another boron-containing compound with similar reactivity but different substitution patterns.
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A closely related compound with a different boron-containing ring structure.
Uniqueness
2-Fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to the presence of both a fluorine atom and a boron-containing dioxaborinane ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in various chemical processes and applications.
Properties
IUPAC Name |
2-fluoro-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-8-7-12(2,3)17-13(16-8)9-4-5-11(15)10(14)6-9/h4-6,8,15H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVFXQYKHXALX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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